molecular formula C21H13BrFN3O B11257848 N-(4-bromo-2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

N-(4-bromo-2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B11257848
M. Wt: 422.2 g/mol
InChI Key: GPBNAMBQSZYEOU-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Substitution Reactions: Introduction of the bromo and fluoro groups on the phenyl ring can be done through halogenation reactions.

    Amide Formation: The final step involves coupling the quinoline derivative with a carboxylic acid or its derivative to form the carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions could be used to modify the functional groups on the phenyl ring.

    Substitution: Halogenated compounds like this one are prone to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays to study enzyme interactions or cellular pathways.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer or infectious diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, topoisomerases, or G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
  • N-(4-bromo-2-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
  • N-(4-bromo-2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxylic acid

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to the specific combination of substituents on the phenyl ring and the quinoline core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H13BrFN3O

Molecular Weight

422.2 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H13BrFN3O/c22-13-8-9-18(16(23)11-13)26-21(27)15-12-20(19-7-3-4-10-24-19)25-17-6-2-1-5-14(15)17/h1-12H,(H,26,27)

InChI Key

GPBNAMBQSZYEOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=C(C=C(C=C4)Br)F

Origin of Product

United States

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